molecular formula C23H29NO3 B4302427 ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4302427
M. Wt: 367.5 g/mol
InChI Key: PNZYPFDPCJVDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes a tert-butylphenyl group and a methylphenyl group.

Preparation Methods

The synthesis of ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves esterification reactions. The process begins with the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-6-27-21(25)15-20(17-9-7-16(2)8-10-17)24-22(26)18-11-13-19(14-12-18)23(3,4)5/h7-14,20H,6,15H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYPFDPCJVDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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